
Filgotinib
Vue d'ensemble
Description
Filgotinib est un inhibiteur oral préférentiel de la Janus kinase 1. Il est principalement utilisé pour le traitement de la polyarthrite rhumatoïde et de la rectocolite hémorragique. This compound module un sous-ensemble de cytokines pro-inflammatoires au sein de la voie Janus kinase-transducteur de signal et activateur de la transcription, qui diffère de celles inhibées par la Janus kinase 2 ou la Janus kinase 3 .
Mécanisme D'action
Target of Action
Filgotinib, also known as GLPG0634, is a Janus kinase (JAK) inhibitor . It primarily targets JAK1 , one of the four subtypes of this enzyme . JAK1 plays a crucial role in transmitting extracellular cytokine signals to activate various signal transducers and activators of transcription . This process drives the proinflammatory machinery of the cellular immune response .
Mode of Action
This compound’s mode of action involves preferential inhibition of JAK1 . This selective inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . These cytokines differ from those inhibited by other JAK subtypes, such as JAK2 or JAK3 . The selectivity for JAK1 aims to improve the safety profile of this compound while maintaining clinical efficacy .
Biochemical Pathways
The JAK-STAT pathway is a key driver of various cellular processes, including inflammatory pathways . This compound’s preferential inhibition of JAK1 modulates a subset of proinflammatory cytokines within this pathway . This modulation differs from the effects of inhibitors targeting JAK2 or JAK3 . The signal transmission of large numbers of proinflammatory cytokines is dependent on JAK1 .
Pharmacokinetics
This compound is absorbed extensively and rapidly after oral dosing . It is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . This metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . This compound is mainly eliminated in the urine as the metabolite . Intrinsic factors such as age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have either no or minimal impact on the pharmacokinetics of this compound and its primary metabolite .
Result of Action
This compound’s action results in the modulation of a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . This modulation leads to a reduction in the proinflammatory machinery of the cellular immune response . In the context of diseases like rheumatoid arthritis, this can lead to a reduction in inflammation and associated symptoms .
Action Environment
The effectiveness and safety of this compound can be influenced by various environmental factors. This compound has a low drug–drug interaction potential, without clinically significant interactions with commonly coadministered medications in patients with inflammatory diseases . .
Analyse Biochimique
Biochemical Properties
Filgotinib modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . It interacts with JAK1, preferentially inhibiting it and differing from those inhibited by JAK2 or JAK3 . This compound is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Cellular Effects
This compound has demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays . It has been evaluated in clinical studies for treating patients with moderately-to-severely active rheumatoid arthritis . This compound influences cell function by modulating a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through preferential inhibition of JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Temporal Effects in Laboratory Settings
The systemic exposures of this compound and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range . Consistent with their terminal elimination half-lives, steady state in plasma is reached by day 2 for this compound and day 4 for its metabolite . This compound is mainly eliminated in the urine as the metabolite .
Metabolic Pathways
This compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity and increased systemic exposure compared with the parent compound .
Transport and Distribution
This compound is absorbed extensively and rapidly after oral dosing . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Filgotinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse implique généralement l'utilisation de la carboxylestérase isoformae 2 pour former son métabolite actif principal, GS-829845 . Les conditions de réaction et les réactifs spécifiques utilisés dans la synthèse sont propriétaires et ne sont pas divulgués publiquement en détail.
Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées afin de garantir la pureté et l'efficacité. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires des produits pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Filgotinib subit diverses réactions chimiques, notamment :
Réactifs et Conditions Communs : La synthèse et le métabolisme de this compound impliquent des enzymes et des conditions spécifiques qui facilitent la conversion vers sa forme active. Les réactifs et les conditions exacts sont propriétaires.
Principaux Produits Formés : Le principal produit formé par le métabolisme de this compound est GS-829845, qui a un profil de sélectivité similaire pour la Janus kinase 1, mais une activité réduite par rapport au composé parent .
4. Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Biologie : Investigué pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.
Industrie : Utilisé dans le développement de thérapies ciblées pour les maladies auto-immunes et inflammatoires.
5. Mécanisme d'Action
This compound exerce ses effets en inhibant préférentiellement la Janus kinase 1. Cette inhibition module un sous-ensemble de cytokines pro-inflammatoires au sein de la voie Janus kinase-transducteur de signal et activateur de la transcription. Le métabolite actif principal, GS-829845, contribue à la réponse pharmacodynamique globale en maintenant un profil de sélectivité similaire pour la Janus kinase 1 .
Composés Similaires :
Baricitinib : Un inhibiteur sélectif de la Janus kinase 1 et de la Janus kinase 2 utilisé pour le traitement de la polyarthrite rhumatoïde.
Upadacitinib : Un inhibiteur sélectif de la Janus kinase 1 similaire à this compound mais avec des propriétés pharmacocinétiques différentes.
Unicité de this compound : this compound est unique en son genre par son inhibition préférentielle de la Janus kinase 1, ce qui vise à améliorer le profil de sécurité tout en maintenant l'efficacité clinique. Son métabolite actif principal, GS-829845, contribue également à ses effets thérapeutiques globaux .
Applications De Recherche Scientifique
Filgotinib in Rheumatoid Arthritis
Overview:
this compound has been extensively studied for its efficacy and safety in patients with moderate-to-severe rheumatoid arthritis (RA). The drug is available in two dosages: 100 mg and 200 mg, administered once daily.
Clinical Trials:
The FINCH clinical trial program, which includes FINCH 1, FINCH 2, and FINCH 3 studies, evaluated this compound's performance against placebo and other treatments.
- FINCH 1 : In this trial involving patients with inadequate response to methotrexate, this compound demonstrated a significant improvement in the American College of Rheumatology 20% response (ACR20) at week 12 compared to placebo.
- FINCH 2 : This study focused on patients who had previously failed biological therapies. Results indicated that this compound significantly improved ACR20 responses.
- FINCH 3 : Conducted with methotrexate-naïve patients, this trial also confirmed the drug's efficacy at week 24.
Long-term Efficacy:
Follow-up studies showed that this compound maintained its efficacy over time. For instance, in a long-term extension study (FINCH 4), significant percentages of patients continued to achieve ACR20 responses after extended treatment periods .
This compound in Ulcerative Colitis
Overview:
this compound has also been evaluated for its effectiveness in treating ulcerative colitis (UC). The SELECTION trial assessed its ability to induce and maintain remission in patients with moderately to severely active UC.
Clinical Findings:
- At week 10, a higher percentage of patients receiving this compound (both dosages) achieved clinical remission compared to those on placebo.
- By week 58, 37.2% of biologic-naïve patients on the 200 mg dose maintained remission compared to only 11.2% on placebo .
This compound in Psoriatic Arthritis
Overview:
The efficacy of this compound has been confirmed in treating psoriatic arthritis through the EQUATOR and TORTUGA studies.
Clinical Results:
In these trials, a significant percentage of patients treated with this compound achieved ACR20 responses at week 16 compared to placebo groups. Specifically, around 80% of patients on the higher dosage achieved this response .
Comprehensive Data Table
Disease | Clinical Trial | Dosage | Key Findings |
---|---|---|---|
Rheumatoid Arthritis | FINCH 1 | 100 mg/200 mg | Significant ACR20 response at week 12 |
FINCH 2 | 100 mg/200 mg | Improved outcomes in biologic-experienced patients | |
FINCH 3 | 100 mg/200 mg | Efficacy maintained at week 24 | |
Ulcerative Colitis | SELECTION | 100 mg/200 mg | Higher remission rates at weeks 10 and 58 |
Psoriatic Arthritis | EQUATOR/TORTUGA | 200 mg | Significant ACR20 response at week 16 |
Case Studies and Real-World Data
Recent studies have provided real-world evidence supporting the efficacy and safety of this compound in RA and UC. A multicenter retrospective cohort study indicated that this compound effectively managed symptoms in RA patients who had previously failed other treatments . Furthermore, real-world data corroborated findings from clinical trials, showing favorable outcomes regarding both clinical efficacy and safety profiles.
Comparaison Avec Des Composés Similaires
Tofacitinib: A non-selective Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3 with minimal activity at Janus kinase 2.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for the treatment of rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor similar to filgotinib but with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its preferential inhibition of Janus kinase 1, which aims to improve the safety profile while maintaining clinical efficacy. Its primary active metabolite, GS-829845, also contributes to its overall therapeutic effects .
Activité Biologique
Filgotinib is a selective Janus kinase (JAK) 1 inhibitor that has gained attention for its therapeutic effects in various inflammatory diseases, particularly rheumatoid arthritis (RA) and ulcerative colitis (UC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound acts as an adenosine triphosphate-competitive and reversible inhibitor of the JAK family, specifically targeting JAK1 with a preferential inhibition profile. In biochemical assays, it demonstrated the following inhibitory constants (IC50 values):
JAK Isoform | IC50 (nM) |
---|---|
JAK1 | 10 |
JAK2 | 28 |
JAK3 | 810 |
TYK2 | 116 |
This selective inhibition allows this compound to disrupt intracellular signaling cascades initiated by pro-inflammatory cytokines such as interleukin-6 (IL-6) and type-I interferons (IFN-α), which are crucial in the pathophysiology of RA and UC . The preferential targeting of JAK1 theoretically minimizes adverse effects associated with broader JAK inhibition.
Rheumatoid Arthritis
The efficacy of this compound in RA was evaluated in several pivotal clinical trials, notably the FINCH program. Key findings include:
- FINCH 1 Study : This trial involved 1,759 patients with moderately to severely active RA. This compound (200 mg) showed superior efficacy compared to placebo and adalimumab in achieving American College of Rheumatology criteria (ACR20) at Week 12. At Week 52, patients on this compound demonstrated sustained improvements across multiple endpoints, including low disease activity and clinical remission .
- Key Outcomes :
Ulcerative Colitis
This compound's efficacy in UC was highlighted in the SELECTION trial, which assessed its impact on patients with moderately to severely active disease:
- At Week 58, 37.2% of patients treated with this compound achieved clinical remission compared to 11.2% in the placebo group (p < 0.0001).
- Significant improvements were also noted in endoscopic and histologic remission rates .
Safety Profile
This compound has been generally well-tolerated across studies. However, certain adverse events have been reported:
- A dose-dependent increase in triglycerides and cholesterol levels was observed during treatment.
- The incidence of serious infections was low; however, herpes zoster infections occurred in a small percentage of patients .
Case Studies
Recent real-world studies have further confirmed the efficacy and safety of this compound:
- Rheumatoid Arthritis : A retrospective study involving patients treated with this compound showed favorable outcomes with clinical remission rates at various follow-up points:
- Ulcerative Colitis : In another multicenter study assessing UC patients treated with this compound from March 2022 to September 2023:
Propriétés
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
Record name | Filgotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |
Record name | Filgotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1206161-97-8 | |
Record name | Filgotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filgotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filgotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filgotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FILGOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.